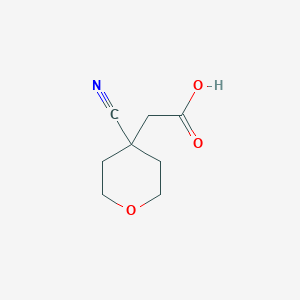
2'-epi-5-Deoxystrigol
描述
2’-epi-5-Deoxystrigol is a member of the strigolactone family, a group of carotenoid-derived terpenoid lactones. Strigolactones are plant hormones that play crucial roles in regulating plant growth and development, particularly in the rhizosphere. They are involved in the establishment of symbiotic relationships between plants and arbuscular mycorrhizal fungi, as well as in the germination of parasitic plants such as Striga and Orobanche .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-epi-5-Deoxystrigol typically involves the carotenoid biosynthetic pathway. The process begins with the cleavage of carotenoids by carotenoid cleavage dioxygenases to produce carlactone, which is then converted to 2’-epi-5-Deoxystrigol through a series of oxidation and cyclization reactions .
Industrial Production Methods: Industrial production of 2’-epi-5-Deoxystrigol is challenging due to its complex structure and low natural abundance. Current methods focus on optimizing the extraction from plant tissues and root exudates using organic solvents such as ethyl acetate and acetone, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions: 2’-epi-5-Deoxystrigol undergoes various chemical reactions, including:
Oxidation: Conversion to other strigolactones or their derivatives.
Reduction: Formation of reduced analogs.
Substitution: Introduction of different functional groups to modify its activity
Common Reagents and Conditions:
Oxidation: Typically involves cytochrome P450 enzymes.
Reduction: Uses reducing agents like sodium borohydride.
Substitution: Employs reagents such as halogens or alkylating agents.
Major Products:
Orobanchol: A hydroxylated derivative.
5-Deoxystrigol: A closely related strigolactone.
科学研究应用
2’-epi-5-Deoxystrigol has several scientific research applications:
Chemistry: Used as a model compound to study strigolactone biosynthesis and signaling pathways.
Biology: Investigates its role in plant-microbe interactions and plant hormone regulation.
Medicine: Explores potential therapeutic applications due to its bioactive properties.
Industry: Utilized in agriculture to manage parasitic weeds and enhance crop productivity
作用机制
2’-epi-5-Deoxystrigol exerts its effects by binding to specific receptors in plants, such as the D14 protein, which is part of the α/β-fold hydrolase superfamily. This binding triggers a signaling cascade that regulates various physiological processes, including shoot branching inhibition and root development. The compound also interacts with other plant hormones like auxins and cytokinins to modulate plant growth and stress responses .
相似化合物的比较
Strigol: The first identified strigolactone.
Orobanchol: A hydroxylated derivative of 2’-epi-5-Deoxystrigol.
5-Deoxystrigol: A closely related strigolactone
Uniqueness: 2’-epi-5-Deoxystrigol is unique due to its specific stereochemistry, which influences its biological activity and receptor binding affinity. This distinct structure allows it to play specialized roles in plant signaling and development .
属性
IUPAC Name |
(3E,3aR,8bS)-8,8-dimethyl-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-10-7-14(23-17(10)20)22-9-13-12-8-11-5-4-6-19(2,3)15(11)16(12)24-18(13)21/h7,9,12,14,16H,4-6,8H2,1-3H3/b13-9+/t12-,14+,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTUQXRFEBHUBA-MDVYPADHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H](OC1=O)O/C=C/2\[C@H]3CC4=C([C@H]3OC2=O)C(CCC4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;hydrate](/img/structure/B8036250.png)







![3-[1,1-(Ethylenedioxy)propyl]-6-fluoro-2-methoxystyrene](/img/structure/B8036322.png)

![Methyl 2-[3,5-dibromo-4-(4-methoxy-3-propan-2-ylphenoxy)phenyl]propanoate](/img/structure/B8036325.png)
